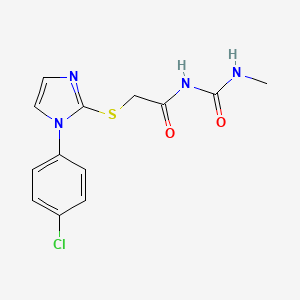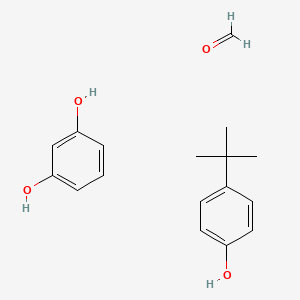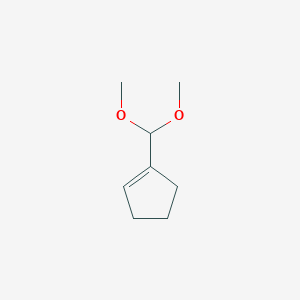
5-Butoxybenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxybenzene-1,3-diol typically involves the alkylation of resorcinol. One common method is the reaction of resorcinol with 1-bromobutane in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of a hydrogen atom on the benzene ring with a butoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale alkylation reactions using resorcinol and an appropriate alkyl halide, followed by purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Butoxybenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
5-Butoxybenzene-1,3-diol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in dermatology for skin lightening and anti-aging products.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butoxybenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the butoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Resorcinol: The parent compound, which lacks the butoxy group.
Hydroquinone: Another benzene diol with different substitution patterns.
Catechol: A benzene diol with hydroxyl groups in the ortho position.
Uniqueness: 5-Butoxybenzene-1,3-diol is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable for specific applications in chemistry and industry.
Properties
CAS No. |
60691-33-0 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-butoxybenzene-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,11-12H,2-4H2,1H3 |
InChI Key |
LBIWDHUOYMRAKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)
![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)




